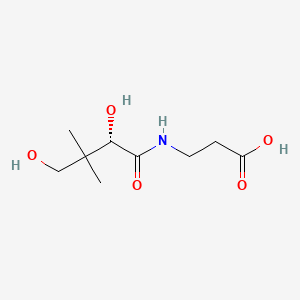

L-Pantothenic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Key on ui mechanism of action |

... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/ Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles. |

|---|---|

CAS No. |

37138-77-5 |

Molecular Formula |

C9H17NO5 |

Molecular Weight |

219.23 g/mol |

IUPAC Name |

3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m1/s1 |

InChI Key |

GHOKWGTUZJEAQD-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCC(=O)O)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O |

Color/Form |

Yellow viscous oil Viscous oil Viscous hygroscopic liquid |

melting_point |

MELTING POINT: 170-172 °C /CA SALT/ |

solubility |

Very soluble in water, benzene, ethyl ether Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform. |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Pantothenic Acid: A Technical Guide

Introduction: Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin indispensable for all known forms of life. Its name, derived from the Greek word 'pantos' meaning "from everywhere," reflects its ubiquitous distribution in biological tissues.[1] As a central precursor in the biosynthesis of Coenzyme A (CoA), pantothenic acid is a cornerstone of intermediary metabolism, participating in the synthesis and degradation of carbohydrates, lipids, and proteins.[2] This technical guide provides an in-depth overview of the historical discovery, isolation, and chemical synthesis of pantothenic acid, presenting detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

Discovery and Early Research

The journey to identify pantothenic acid began with studies into microbial nutrition. In 1933, American biochemist Roger J. Williams discovered that a specific acidic substance was an essential growth factor for yeast (Saccharomyces cerevisiae).[3][4] This finding marked the initial discovery of the compound he would later name pantothenic acid due to its widespread occurrence.[1] Subsequent research by C.A. Elvehjem and T.H. Jukes in 1936 demonstrated its role as a growth and "anti-dermatitis" factor in chickens.[3] The definitive chemical structure of the molecule was elucidated by Williams and his colleagues in 1940, paving the way for its total chemical synthesis that same year by a team at Merck led by Karl Folkers.[3][5][6] The profound metabolic importance of pantothenic acid was fully realized with the discovery of its functional form, Coenzyme A, by Fritz Lipmann in 1946, a discovery for which he shared the Nobel Prize in Physiology or Medicine in 1953.[3]

Caption: A timeline of the key discoveries related to pantothenic acid.

Isolation from Biological Sources

The first successful, albeit partial, isolation of pantothenic acid was reported by Roger J. Williams and his colleagues in 1939.[7] They processed a large quantity of sheep liver to yield a small amount of a concentrate with high biological activity. The general workflow involved initial extraction, removal of impurities, and concentration through various chemical and physical methods.

Experimental Protocol: Isolation from Liver (Reconstructed)

This protocol is reconstructed based on published summaries of the work of Williams et al. in the late 1930s and common biochemical techniques of the era. The initial 1939 isolation yielded approximately 3 grams of a 40% pure concentrate from 250 kg of sheep liver.[7]

Objective: To concentrate and purify the yeast growth factor (pantothenic acid) from a biological matrix.

Methodology:

-

Initial Extraction:

-

Homogenize fresh liver tissue with water.

-

Heat the homogenate to coagulate proteins and centrifuge to separate the solids.

-

Collect the aqueous supernatant, which contains the water-soluble pantothenic acid.

-

-

Adsorption and Elution:

-

Acidify the extract and treat with an adsorbent material like fuller's earth or activated charcoal, to which pantothenic acid binds.

-

Wash the adsorbent to remove unbound impurities.

-

Elute the pantothenic acid from the adsorbent using a basic solution, such as aqueous pyridine (B92270) or ammonia.

-

-

Solvent Extraction and Precipitation:

-

Acidify the eluate and perform a series of liquid-liquid extractions with an immiscible organic solvent (e.g., ether) to remove lipid-soluble impurities. Pantothenic acid remains in the aqueous phase.

-

Neutralize the aqueous phase and treat with heavy metal salts (e.g., barium hydroxide (B78521), lead acetate) to precipitate impurities like phosphates and other organic acids.

-

Remove the precipitate by centrifugation.

-

-

Esterification and Distillation:

-

Convert the crude pantothenic acid into its methyl or ethyl ester by reacting with the corresponding alcohol in the presence of an acid catalyst.

-

Subject the esterified mixture to fractional distillation under high vacuum to separate the more volatile pantothenic acid ester from non-volatile contaminants.

-

-

Saponification and Final Purification:

-

Saponify the purified ester back to the free acid using a mild alkaline hydrolysis.

-

Convert the free acid to a stable salt, such as calcium pantothenate, for final purification by crystallization.

-

Caption: Generalized workflow for the isolation of pantothenic acid from liver.

Chemical Synthesis

The determination of pantothenic acid's structure as an amide of β-alanine and pantoic acid in 1940 was immediately followed by its total chemical synthesis.[8] The group at Merck, led by Karl Folkers, published a method that confirmed the structure and made the pure vitamin available for widespread research.[7] The synthesis involves the preparation of pantolactone and its condensation with a β-alanine derivative.

Experimental Protocol: Total Synthesis (Folkers/Stiller, 1940)

This protocol describes the key steps for the first total synthesis of pure, crystalline calcium pantothenate as reported in 1940.

Objective: To achieve the total synthesis of biologically active D(+)-pantothenic acid.

Methodology:

-

Synthesis of Racemic Pantolactone:

-

Perform an aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) in the presence of a base (e.g., potassium carbonate) to form hydroxypivaldehyde.

-

React the hydroxypivaldehyde with sodium cyanide followed by acid hydrolysis to form racemic (D,L)-pantolactone.

-

-

Resolution of Pantolactone:

-

Utilize a chiral resolving agent, such as quinine (B1679958) or brucine, to form diastereomeric salts with the racemic pantoic acid (opened lactone).

-

Separate the diastereomers by fractional crystallization. For example, the quinine salt of D-(-)-pantoic acid is less soluble and crystallizes out.

-

Acidify the separated salt to regenerate the optically pure D-(-)-pantolactone. The L-(+)-lactone remains in the mother liquor.

-

-

Condensation with β-Alanine:

-

Condense the purified D-(-)-pantolactone with the ethyl ester of β-alanine by heating the mixture (e.g., at 70°C). This opens the lactone ring and forms the amide bond, yielding ethyl D-pantothenate.

-

-

Hydrolysis and Salt Formation:

-

Saponify the ethyl ester of D-pantothenic acid using a stoichiometric amount of a base, such as barium hydroxide or sodium hydroxide, to yield the free acid.

-

Neutralize the solution with calcium carbonate or calcium hydroxide.

-

Evaporate the solvent under vacuum and crystallize the resulting calcium D-pantothenate from a suitable solvent like methanol (B129727) or ethanol.

-

Caption: Key stages in the first total chemical synthesis of pantothenic acid.

Quantitative Analysis: Microbiological Assay

Before the advent of modern chromatographic techniques, the quantification of vitamins relied heavily on microbiological assays. Esmond Snell, a collaborator of Williams, was instrumental in developing these methods. The assay for pantothenic acid typically uses Lactobacillus plantarum, a bacterium that requires an external source of the vitamin for growth. The extent of bacterial growth in a medium containing all necessary nutrients except pantothenic acid is proportional to the amount of the vitamin added from a sample.

Experimental Protocol: Lactobacillus plantarum Assay

Objective: To quantify the pantothenic acid content in a sample by measuring the growth response of Lactobacillus plantarum.

Methodology:

-

Sample and Standard Preparation:

-

Sample Extraction: If the vitamin is in a bound form (as CoA or phosphopantetheine), release it by enzymatic hydrolysis using enzymes like alkaline phosphatase and pantetheinase.

-

Prepare a sterile, aqueous extract of the sample.

-

Standard Curve: Prepare a series of standard solutions with known concentrations of calcium pantothenate (e.g., 0.0 to 0.10 µg per 10 mL).

-

-

Inoculum Preparation:

-

Subculture Lactobacillus plantarum (e.g., ATCC 8014) from a stock culture into a sterile broth medium containing a small amount of pantothenic acid.

-

Incubate for 18-24 hours at 37°C.

-

Harvest the cells by centrifugation, wash them multiple times with sterile saline to remove any residual vitamin, and resuspend in saline to a standardized turbidity.

-

-

Assay Procedure:

-

Dispense 5 mL of sterile, double-strength Pantothenate Assay Medium (which contains all required nutrients except pantothenic acid) into a series of sterile test tubes.

-

Add increasing volumes of the standard solutions to one set of tubes and appropriate dilutions of the sample extract to another set. Include uninoculated and inoculated blanks (0 µg pantothenate).

-

Adjust the final volume of all tubes to 10 mL with purified water.

-

Autoclave the tubes (e.g., 121°C for 5-10 minutes) and cool.

-

Inoculate each tube (except the uninoculated blank) with one drop of the prepared bacterial suspension.

-

-

Incubation and Measurement:

-

Incubate all tubes at 37°C for 18-24 hours.

-

Measure the bacterial growth turbidimetrically using a spectrophotometer (e.g., at 660 nm). Alternatively, growth can be measured by titrating the lactic acid produced with a standard NaOH solution.

-

-

Calculation:

-

Plot the turbidity (or acid produced) of the standards against their concentration to create a standard curve.

-

Determine the pantothenic acid concentration in the sample extract by interpolating its growth response on the standard curve.

-

Data Presentation

Table 1: Pantothenic Acid Content in Selected Foods

| Food Source | Serving Size | Pantothenic Acid (mg) | Percent Daily Value (%) |

| Beef liver, cooked | 3 oz (85 g) | 8.3 | 166 |

| Shiitake mushrooms, cooked | ½ cup | 2.6 | 52 |

| Sunflower seeds, roasted | ¼ cup | 2.4 | 48 |

| Chicken breast, cooked | 3 oz (85 g) | 1.3 | 26 |

| Tuna, light, canned in water | 3 oz (85 g) | 1.2 | 24 |

| Avocado | ½ medium | 1.0 | 20 |

| Milk, 2% fat | 1 cup | 0.9 | 18 |

| Potato, baked | 1 medium | 0.7 | 14 |

| Egg, hard-boiled | 1 large | 0.7 | 14 |

| Yogurt, plain, low-fat | 1 cup | 0.6 | 12 |

| Broccoli, chopped, boiled | ½ cup | 0.5 | 10 |

| Brown rice, cooked | 1 cup | 0.5 | 10 |

| Whole wheat bread | 1 slice | 0.2 | 4 |

| Source: USDA FoodData Central, values may vary. Daily Value (DV) is 5 mg. |

Biological Role and Metabolic Pathway

Pantothenic acid's primary function is as a structural component of Coenzyme A (CoA). The biosynthesis of CoA is a five-step enzymatic pathway that occurs in all cells.[2] This pathway begins with the phosphorylation of pantothenic acid by the enzyme pantothenate kinase (PanK), which is the rate-limiting step in the sequence. CoA is a critical acyl group carrier, most notably as acetyl-CoA, which funnels carbon atoms from glycolysis and fatty acid oxidation into the citric acid cycle for energy production.[3] It is also essential for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine.[2]

Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.

Conclusion

The discovery and isolation of pantothenic acid represent a significant chapter in the history of nutritional biochemistry. From its identification as a ubiquitous microbial growth factor to the elucidation of its structure and its central role in metabolism as Coenzyme A, the foundational research of pioneers like Roger J. Williams, Karl Folkers, and Fritz Lipmann provided critical insights that continue to inform modern science. The experimental techniques developed for its isolation, synthesis, and quantification, while now largely superseded, laid the groundwork for the robust analytical methods used today in research and drug development. A thorough understanding of this history and the underlying biochemical pathways remains essential for professionals working to unravel the complexities of metabolic diseases and develop novel therapeutic interventions.

References

- 1. epdf.pub [epdf.pub]

- 2. nationalacademies.org [nationalacademies.org]

- 3. Synthetic Forms of Selenium and Their Chemotherapeutic Uses [ouci.dntb.gov.ua]

- 4. karger.com [karger.com]

- 5. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets | PLOS Pathogens [journals.plos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Clayton Foundation Biochemical Institute--A Short History by Roger J. Williams [bioinst.cm.utexas.edu]

- 8. AMERICAN PUBLIC HEALTH ASSOCIATION YEAR BOOK 1940-1941: Part II - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Coenzyme A: A Deep Dive into the Role of L-Pantothenic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a universal and essential cofactor in all domains of life, playing a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] Its biosynthesis is a fundamental cellular process, with L-pantothenic acid (Vitamin B5) serving as the key precursor.[2] This technical guide provides a comprehensive overview of the enzymatic pathway that converts this compound into coenzyme A, detailing the enzymes, intermediates, and regulatory mechanisms involved. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical biochemical pathway, which presents potential targets for novel therapeutic interventions.[3]

The Coenzyme A Biosynthetic Pathway

The conversion of this compound to coenzyme A is a five-step enzymatic process that occurs in the cytoplasm of both prokaryotic and eukaryotic cells. The pathway involves the sequential action of five key enzymes, each catalyzing a specific transformation.

Step 1: Phosphorylation of Pantothenate by Pantothenate Kinase (PanK)

The committed and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to 4'-phosphopantothenate.[4] This reaction is catalyzed by Pantothenate Kinase (PanK) , also known as CoaA in prokaryotes, and requires the hydrolysis of ATP to ADP.[4]

Step 2: Cysteine Addition by Phosphopantothenoylcysteine Synthetase (PPCS)

Next, a cysteine molecule is added to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC). This condensation reaction is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) , or CoaB.[2] The reaction is coupled to the hydrolysis of CTP to CMP and pyrophosphate in bacteria, while in eukaryotes it is an ATP-dependent reaction.[5]

Step 3: Decarboxylation by Phosphopantothenoylcysteine Decarboxylase (PPCDC)

The third step involves the decarboxylation of the cysteine moiety of PPC to yield 4'-phosphopantetheine. This reaction is catalyzed by Phosphopantothenoylcysteine Decarboxylase (PPCDC) , also known as CoaC.[6]

Step 4: Adenylylation by Phosphopantetheine Adenylyltransferase (PPAT)

Phosphopantetheine Adenylyltransferase (PPAT) , or CoaD, then catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-coenzyme A (dephospho-CoA) and releasing pyrophosphate.[7]

Step 5: Phosphorylation by Dephospho-CoA Kinase (DPCK)

The final step in the synthesis of coenzyme A is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA. This reaction is catalyzed by Dephospho-CoA Kinase (DPCK) , or CoaE, and utilizes another molecule of ATP.[8]

Regulation of Coenzyme A Biosynthesis

The biosynthesis of CoA is tightly regulated to meet the cell's metabolic demands. The primary point of regulation is the first enzyme in the pathway, Pantothenate Kinase (PanK). PanK activity is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[3] This allosteric regulation allows the cell to maintain appropriate intracellular concentrations of CoA. When CoA levels are high, PanK is inhibited, slowing down the entire pathway. Conversely, when CoA levels are low, the inhibition is relieved, and CoA synthesis proceeds.

Data Presentation: Enzyme Kinetics

The following table summarizes the kinetic parameters for the enzymes of the coenzyme A biosynthetic pathway from various organisms.

| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference(s) |

| Pantothenate Kinase (PanK) | Escherichia coli | Pantothenate | 27 - 23 | - | [9] |

| ATP | 93 - 34 | - | [9] | ||

| Human (PanK3) | Pantothenate | 14 ± 0.1 | - | [9] | |

| ATP | 311 ± 53 | - | [9] | ||

| Phosphopantothenoylcysteine Synthetase (PPCS) | Enterococcus faecalis | CTP | 156 | 2.9 | [2] |

| 4'-Phosphopantothenate | 17 | [2] | |||

| L-Cysteine | 86 | [2] | |||

| Phosphopantetheine Adenylyltransferase (PPAT) | Escherichia coli | Dephospho-CoA (reverse reaction) | - | - | [7] |

| Pyrophosphate (reverse reaction) | - | - | [7] | ||

| Dephospho-CoA Kinase (DPCK) | Plasmodium falciparum | Dephospho-CoA | 105.3 ± 10.2 | - | [10] |

| ATP | 88.14 ± 11.03 | - | [10] | ||

| Escherichia coli | Dephospho-CoA | 740 | - | [9] | |

| ATP | 140 | - | [9] |

Experimental Protocols

Detailed methodologies for the purification and activity assays of the key enzymes in the coenzyme A biosynthetic pathway are crucial for further research and drug development.

Purification of Recombinant Phosphopantothenoylcysteine Synthetase (PPCS) from E. faecalis

-

Expression: The E. faecalis coaB gene is cloned into an expression vector (e.g., pET23a) and transformed into a suitable E. coli expression strain (e.g., BL21 AI). Cells are grown in a rich medium and induced with the appropriate inducer (e.g., arabinose and IPTG).[11]

-

Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication.[12]

-

Chromatography: The soluble lysate is subjected to a series of chromatographic steps, including anion exchange chromatography (e.g., Source 15Q) and gel filtration chromatography (e.g., Superdex 200 HR), to purify the PPCS enzyme to homogeneity.[11]

Phosphopantothenoylcysteine Synthetase (PPCS) Enzyme Assay

The activity of PPCS can be measured using a coupled-enzyme assay that detects the production of pyrophosphate.

-

Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.6), CTP, 4'-phosphopantothenate, L-cysteine, MgCl₂, DTT, and a pyrophosphate-detecting reagent system (e.g., containing PPi-dependent phosphofructokinase).[11]

-

Incubation: Pre-incubate the reaction mixture and the purified PPCS enzyme separately at 37°C.[11]

-

Initiation and Measurement: Initiate the reaction by adding the enzyme to the reaction mixture. Monitor the rate of pyrophosphate production by measuring the change in absorbance at a specific wavelength, which is coupled to the oxidation or reduction of a chromogenic substrate in the detecting system.[11]

Purification of Recombinant Phosphopantetheine Adenylyltransferase (PPAT) from E. coli

-

Overexpression: The coaD gene from E. coli is overexpressed in a suitable E. coli strain.[7]

-

Purification Steps: The purification protocol typically involves multiple chromatographic steps to achieve homogeneity.[7] A method for removing tightly bound CoA from the purified enzyme may also be necessary.[7]

Phosphopantetheine Adenylyltransferase (PPAT) Enzyme Assay

PPAT activity is often assayed in the reverse direction by coupling the production of ATP to the reduction of NADP⁺.

-

Assay Mixture: The assay mixture contains Tris-HCl buffer (pH 8), dephospho-CoA, pyrophosphate, MgCl₂, NADP⁺, glucose, dithiothreitol (B142953) (DTT), hexokinase, and glucose-6-phosphate dehydrogenase.[13]

-

Reaction and Detection: The reaction is initiated by adding the purified PPAT enzyme. The production of ATP is coupled to the reduction of NADP⁺ to NADPH by hexokinase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.[13]

Purification of Recombinant Dephospho-CoA Kinase (DPCK)

-

Cloning and Expression: The gene encoding DPCK is cloned into an expression vector (e.g., pET28b) with a His-tag and expressed in E. coli.[14]

-

Affinity Chromatography: The His-tagged DPCK is purified from the cell lysate using nickel-affinity chromatography.[14]

Dephospho-CoA Kinase (DPCK) Enzyme Assay

DPCK activity can be measured by quantifying the amount of ADP produced in the reaction.

-

Reaction Setup: The enzymatic reaction is carried out in a buffer containing HEPES, NaCl, EGTA, Tween 20, MgCl₂, bovine gamma globulin, recombinant DPCK, dephospho-CoA, and ATP.[10]

-

ADP Detection: The reaction is incubated, and the amount of ADP produced is quantified using a commercial ADP detection kit, which typically involves a coupled enzyme reaction that generates a fluorescent or luminescent signal.[10]

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: The five-step enzymatic pathway of coenzyme A biosynthesis from this compound and its regulation.

Caption: A typical workflow for the purification of recombinant phosphopantothenoylcysteine synthetase (PPCS).

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]

- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphopantothenoylcysteine decarboxylase complex | SGD [yeastgenome.org]

- 6. PPCDC Enzyme, Phosphopantothenoylcysteine Decarboxylase - Syd Labs [sydlabs.com]

- 7. Purification and characterization of phosphopantetheine adenylyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dephospho-CoA kinase - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agritrop.cirad.fr [agritrop.cirad.fr]

- 13. The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

The Central Axis of Cellular Metabolism: A Technical Guide to L-Pantothenic Acid and Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the cellular functions of L-Pantothenic Acid (Vitamin B5) and its biologically active form, Coenzyme A (CoA). As a ubiquitous and essential cofactor, CoA is a pivotal hub in cellular metabolism, linking nutrient catabolism to energy production, biosynthetic pathways, and critical signaling networks. Understanding the intricate roles of pantothenic acid and CoA is fundamental for research in metabolic diseases, oncology, neurodegeneration, and the development of novel therapeutics.

From Vitamin to Vital Cofactor: The Coenzyme A Biosynthetic Pathway

This compound, an essential nutrient that must be obtained from dietary sources, is the sole precursor for the synthesis of Coenzyme A. The conversion is a highly conserved five-step enzymatic pathway that occurs in the cytoplasm, consuming ATP and cysteine. This pathway is meticulously regulated, primarily through feedback inhibition of the first and rate-limiting enzyme, Pantothenate Kinase (PanK), by CoA and its thioesters, such as acetyl-CoA.

The biosynthesis of CoA from pantothenate is a universal and essential process in all living organisms. In mammals, it involves five enzymatic steps, starting with the phosphorylation of pantothenate by pantothenate kinases, which is the primary regulatory point of the pathway, being subject to feedback inhibition by CoA itself. Animals cannot synthesize pantothenate and must acquire it from their diet to produce CoA, a crucial cofactor for about 4% of all known enzymes.

The pathway begins with the transport of pantothenic acid into the cell via a sodium-dependent multivitamin transporter (SMVT). Once inside, the sequential enzymatic reactions commence.

Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis from this compound.

Quantitative Data: Concentrations and Enzyme Kinetics

The cellular concentrations of pantothenic acid, CoA, and its thioesters, along with the kinetic properties of the biosynthetic enzymes, are critical parameters for understanding metabolic flux and regulation. These values can vary significantly based on cell type, metabolic state, and subcellular compartment.

Table 1: Typical Concentrations of Pantothenic Acid and CoA Derivatives

| Analyte | Compartment/Matrix | Concentration Range | Organism/Cell Type |

| Pantothenic Acid | Human Whole Blood | 1.6 - 2.7 µmol/L[1] | Human |

| Pantothenic Acid | Human Plasma | 0.2 - 2 µM[2] | Human |

| Total CoA Pool | E. coli | 0.83 - 1.40 nmol/mg dry weight | E. coli |

| Total CoA Pool | Rat Liver Mitochondria | 2 - 15 nmol/mg protein | Rat |

| Total CoA Pool | Rat Liver Cytosol | 0.2 - 0.3 nmol/mg protein | Rat |

| Acetyl-CoA | Rat Liver Mitochondria | 0.2 - 2.7 nmol/mg protein | Rat |

| Acetyl-CoA | Rat Liver Cytosol | 0.003 - 0.02 nmol/mg protein | Rat |

Table 2: Kinetic Parameters of Human CoA Biosynthetic Enzymes

| Enzyme | Substrate | Apparent Km (µM) | Notes |

| Pantothenate Kinase 3 (PanK3) | Pantothenate | 14 ± 0.1 | ATP is the leading substrate in an ordered kinetic mechanism. |

| ATP | 311 ± 53 | ||

| Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phosphopantothenate | 17 | Km values are for the Enterococcus faecalis enzyme, which uses CTP. |

| L-Cysteine | 86 | ||

| CTP | 156 | ||

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phosphopantothenoyl-cysteine | N/A | Kinetics are complex and do not follow simple Michaelis-Menten dynamics. |

| Phosphopantetheine Adenylyltransferase (PPAT) | 4'-Phosphopantetheine | ~50 | Km for E. coli enzyme. |

| ATP | ~150 | Km for E. coli enzyme. | |

| Dephospho-CoA Kinase (DPCK) | Dephospho-CoA | 105.3 ± 10.2 | Km values are for the Plasmodium falciparum enzyme. |

| ATP | 88.1 ± 11.0 |

Core Metabolic Functions of Coenzyme A

The central role of CoA in metabolism is executed through its thioester derivatives, most notably Acetyl-CoA. The high-energy thioester bond makes the acyl group readily transferable, enabling CoA to function as a universal acyl group carrier.

The Tricarboxylic Acid (TCA) Cycle

Acetyl-CoA, derived from the breakdown of carbohydrates (via pyruvate), fatty acids (via β-oxidation), and certain amino acids, is the primary fuel for the TCA cycle.[3][4] In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH₂, the cell's main energy currencies.

Caption: Acetyl-CoA as the central entry point into the Tricarboxylic Acid (TCA) Cycle.

Fatty Acid Metabolism

CoA is indispensable for both the synthesis and degradation of fatty acids.

-

Fatty Acid Synthesis: In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA, the committed step in fatty acid synthesis. CoA derivatives are then used by the fatty acid synthase complex to build fatty acid chains.[4]

-

Fatty Acid β-Oxidation: In the mitochondria, fatty acids are activated by attachment to CoA, forming acyl-CoA. These molecules are then sequentially broken down in the β-oxidation spiral to produce acetyl-CoA, which can then enter the TCA cycle.[3]

CoA in Cellular Signaling and Regulation

Beyond its metabolic roles, CoA and its derivatives, particularly acetyl-CoA, are critical signaling molecules that link the metabolic state of the cell to the regulation of protein function and gene expression.

Protein Acetylation

Acetyl-CoA is the universal donor of the acetyl group for the post-translational modification of proteins. This process is catalyzed by acetyltransferases (KATs or HATs) and is reversed by deacetylases (KDACs or HDACs).

-

Histone Acetylation: In the nucleus, the availability of acetyl-CoA directly influences the acetylation of histone tails. Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, weakening their interaction with DNA and leading to a more open chromatin structure (euchromatin), which is generally associated with active gene transcription.[5][6]

-

Non-Histone Protein Acetylation: Thousands of non-histone proteins are also acetylated, affecting their activity, stability, and localization. This includes transcription factors, metabolic enzymes, and signaling proteins.[3][7] For example, the acetylation of the tumor suppressor protein p53 is crucial for its activation in response to cellular stress. Acetylation of p53 at specific lysine residues by acetyltransferases like p300/CBP and Tip60 enhances its DNA binding and transcriptional activity, leading to the induction of genes involved in cell cycle arrest or apoptosis.

Caption: Acetyl-CoA-dependent acetylation and activation of the p53 tumor suppressor.

Protein CoAlation: A Redox-Sensitive Modification

A more recently discovered signaling function of CoA is protein CoAlation, the formation of a disulfide bond between the thiol group of CoA and a reactive cysteine residue on a target protein.[8] This modification is induced by oxidative or metabolic stress and is reversible.[8][9] CoAlation can protect critical cysteine residues from irreversible oxidation and modulate the activity of the modified protein, acting as a redox-sensitive switch that links the cell's metabolic state to its antioxidant response.[9]

Caption: The cycle of protein CoAlation as a protective mechanism in redox signaling.

Experimental Protocols

Accurate measurement of pantothenic acid, CoA, and their derivatives is essential for research in this field. Below are outlines of key experimental methodologies.

Quantification of CoA and Acetyl-CoA by HPLC-UV

This method provides a robust and sensitive approach for the simultaneous quantification of CoA and acetyl-CoA in various biological samples.[6][10][11][12]

Workflow Diagram

Caption: Experimental workflow for the quantification of CoA and Acetyl-CoA using HPLC-UV.

Detailed Methodology:

-

Sample Preparation & Extraction:

-

Rapidly harvest and freeze tissues or cell pellets in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen sample in a pre-chilled solution of 5% perchloric acid (PCA) containing 50 µM DTT.[11]

-

Incubate the homogenate on ice for 10-15 minutes to ensure complete protein precipitation.

-

Centrifuge at ~14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃).

-

Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the CoA and acetyl-CoA.

-

-

Chromatographic Separation:

-

Inject the supernatant into an HPLC system equipped with a reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size).[11]

-

Use a mobile phase gradient system. For example:

-

Mobile Phase A: 100 mM Sodium Phosphate (B84403), pH 4.5.

-

Mobile Phase B: 100 mM Sodium Phosphate, pH 4.5, with 25% Acetonitrile.

-

-

Run a linear gradient to separate CoA and acetyl-CoA based on their differing polarity.

-

-

Detection and Quantification:

-

Monitor the column eluent using a UV detector set to 259 nm, the absorbance maximum for the adenine (B156593) base in CoA.[11]

-

Identify peaks corresponding to CoA and acetyl-CoA by comparing their retention times to those of pure standards.

-

Calculate the concentration in the sample by integrating the peak areas and comparing them to a standard curve generated from known concentrations of CoA and acetyl-CoA.

-

Note: For higher sensitivity and specificity, particularly for low-abundance acyl-CoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][5][13][14]

Pantothenate Kinase (PanK) Activity Assay

This protocol outlines a radiochemical assay to measure the activity of PanK, the rate-limiting enzyme in CoA biosynthesis. The assay quantifies the incorporation of radiolabeled phosphate from ATP into pantothenate.

Detailed Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

The final reaction mixture should contain:

-

10 mM MgCl₂

-

2.5 mM ATP, including [γ-³²P]ATP or [γ-³³P]ATP as a tracer.

-

A known concentration of pantothenate substrate (e.g., 5-50 µM of ¹⁴C-labeled or unlabeled pantothenate).

-

The enzyme source (e.g., purified recombinant PanK or cell lysate).

-

-

-

Enzymatic Reaction:

-

Assemble the reaction mixture (total volume, e.g., 40-50 µL) on ice, adding the enzyme source last to initiate the reaction.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by adding a small volume of 10% acetic acid in ethanol.[15]

-

-

Separation of Product from Substrate:

-

Spot the terminated reaction mixture onto diethylaminoethyl (DEAE) cellulose (B213188) filter discs.

-

The negatively charged phosphorylated product (4'-phosphopantothenate) will bind to the positively charged DEAE matrix, while the unreacted, uncharged pantothenate will not.

-

Wash the filter discs thoroughly with a wash buffer (e.g., 1% acetic acid in ethanol) to remove unreacted substrate and ATP.[15]

-

-

Quantification:

-

Dry the filter discs completely.

-

Place each disc in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled ATP and the measured counts per minute (CPM). Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

-

Conclusion and Future Directions

This compound and Coenzyme A are far more than simple metabolic intermediates; they are central regulators of cellular energy, biosynthesis, and signaling. The intricate network of reactions and regulatory functions underscores their importance in maintaining cellular homeostasis. For drug development professionals, the enzymes of the CoA biosynthetic pathway, particularly PanK, represent promising targets for novel antimicrobial agents, given the structural differences between bacterial and human isoforms. Furthermore, modulating CoA levels and the activity of CoA-dependent signaling pathways holds therapeutic potential for metabolic diseases and cancer. Future research will continue to unravel the complex interplay between CoA metabolism and cellular signaling, particularly in the context of non-histone protein acylation and the emerging field of protein CoAlation, opening new avenues for therapeutic intervention.

References

- 1. Protein CoAlation and antioxidant function of coenzyme A in prokaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]

- 3. Protein CoAlation: a redox-regulated protein modification by coenzyme A in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling the Site of Protein CoAlation and Coenzyme A Stabilization Interactions [mdpi.com]

- 5. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Adenylate Binding Site Confers Phosphopantetheine Adenylyltransferase Interactions with Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coenzyme A, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]

- 9. kinaselogistics.com [kinaselogistics.com]

- 10. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Pantetheine-phosphate adenylyltransferase - Wikipedia [en.wikipedia.org]

- 14. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

A Technical Guide to the Biosynthesis of Coenzyme A from L-Pantothenic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1][2][3][4][5] Its synthesis is a universal five-step enzymatic pathway that utilizes L-pantothenic acid (Vitamin B5), L-cysteine, and a nucleoside triphosphate (typically ATP or CTP) as primary substrates.[6][7][8] The first enzyme in this pathway, pantothenate kinase (PanK), is the primary regulatory point and is subject to feedback inhibition by CoA and its thioesters, thereby controlling intracellular CoA levels.[3][9][10][11] Given the essentiality of this pathway and the differences between mammalian and microbial enzymes, it represents a significant target for the development of novel antimicrobial agents.[1][12] This guide provides a detailed overview of the biochemical conversions, quantitative enzymatic data, key regulatory mechanisms, and detailed experimental protocols relevant to the study of CoA biosynthesis.

The Core Biosynthetic Pathway

The conversion of this compound to Coenzyme A is a highly conserved five-step enzymatic cascade. While the overall topology is preserved, specific differences exist between prokaryotes and eukaryotes, particularly in the nucleotide requirements and the fusion of enzymatic domains.[5]

The Five Enzymatic Steps

-

Phosphorylation of Pantothenate: The pathway initiates with the ATP-dependent phosphorylation of pantothenate at the 4'-hydroxyl group, catalyzed by Pantothenate Kinase (PanK) (EC 2.7.1.33). This reaction yields 4'-phosphopantothenate and is the rate-limiting step in the overall pathway.[1][3][9][10]

-

Addition of Cysteine: Phosphopantothenoylcysteine Synthetase (PPCS) (EC 6.3.2.5) catalyzes the condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).[13][14][15] This step is energy-dependent, utilizing CTP in most bacteria and ATP in eukaryotes.[15][16]

-

Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC) (EC 4.1.1.36) removes the carboxyl group from the cysteine moiety of PPC to produce 4'-phosphopantetheine.[17][18]

-

Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) (EC 2.7.7.3) catalyzes the reversible transfer of an adenylyl group (AMP) from ATP to 4'-phosphopantetheine, forming dephospho-coenzyme A (dPCoA) and pyrophosphate.[1][19][20]

-

Final Phosphorylation: The terminal step is the phosphorylation of the 3'-hydroxyl group of the dPCoA ribose moiety by Dephospho-CoA Kinase (DPCK) (EC 2.7.1.24), using ATP as the phosphate (B84403) donor to yield the final product, Coenzyme A.[1][21]

In many bacteria, including E. coli, the synthetase (PPCS) and decarboxylase (PPCDC) activities are catalyzed by a single bifunctional protein, the product of the coaBC gene.[1][16] In mammals, the final two steps (adenylylation and phosphorylation) are carried out by a bifunctional enzyme known as CoA Synthase (COASY), which possesses both PPAT and DPCK activity.[6]

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from this compound.

Regulation of Coenzyme A Biosynthesis

The intracellular concentration of CoA is tightly regulated, primarily through feedback inhibition of the rate-limiting enzyme, Pantothenate Kinase (PanK).[2][22] Both non-esterified CoA (free CoA-SH) and its thioesters, particularly acetyl-CoA and malonyl-CoA, act as allosteric inhibitors.[2][9]

-

Feedback Inhibition of PanK: In E. coli, free CoA-SH is a more potent inhibitor than its thioesters and is competitive with respect to ATP.[11] This mechanism effectively links CoA synthesis to the cell's energy status. In mammals, the different PanK isoforms exhibit varying sensitivities to inhibition. For instance, human PanK2 is the most strongly inhibited by acetyl-CoA, while PanK1β is the least affected.[9] This differential regulation allows for tissue-specific control of CoA homeostasis.

-

Regulation of PPAT: The activity of PPAT can also be inhibited by CoA, suggesting it may serve as a secondary regulatory point in the pathway.[23][24]

Caption: Feedback inhibition of Pantothenate Kinase (PanK) by Coenzyme A and its thioesters.

Quantitative Data Presentation

The following tables summarize key kinetic parameters for the enzymes of the CoA biosynthetic pathway from various organisms. This data is essential for comparative analysis and for modeling metabolic flux.

Table 1: Kinetic Parameters for Pantothenate Kinase (PanK)

| Organism/Isoform | Substrate | K_m (µM) | Inhibitor | IC_50 (µM) | Reference |

| E. coli | ATP | - | CoA-SH | - | [11] |

| E. coli | ATP | - | Acetyl-CoA | - | [11] |

| Human PanK1β | Acetyl-CoA | - | Acetyl-CoA | ~5 | [9] |

| Human PanK2 | Acetyl-CoA | - | Acetyl-CoA | ~0.1 | [9] |

| Murine PanK3 | ATP | 311 ± 53 | - | - | [25] |

| Murine PanK3 | Pantothenate | 14 ± 0.1 | - | - | [25] |

Table 2: Kinetic Parameters for PPCS, PPAT, and DPCK

| Enzyme | Organism | Substrate | K_m | k_cat | Reference |

| PPCS | Enterococcus faecalis | CTP | 156 µM | 2.9 s⁻¹ | [14] |

| 4'-Phosphopantothenate | 17 µM | [14] | |||

| L-Cysteine | 86 µM | [14] | |||

| DPCK | E. coli | Dephospho-CoA | 0.74 mM | - | [1] |

| ATP | 0.14 mM | - | [1] | ||

| DPCK | Entamoeba histolytica | Dephospho-CoA | 58-114 µM | - | [8] |

| ATP | 15-20 µM | - | [8] | ||

| DPCK | Human | Dephospho-CoA | 5.2 µM | - | [8] |

| ATP | 192 µM | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the CoA biosynthetic pathway.

Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Coupled-Enzyme Assay)

This assay measures PanK activity by coupling the production of ADP to the oxidation of NADH via pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Tris-HCl buffer (pH 7.5)

-

ATP

-

MgCl₂

-

KCl

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

L-Pantothenate

-

Purified PanK enzyme or cell lysate

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.

-

Add the PanK enzyme sample to the mixture and incubate for 5 minutes at 37°C to allow for the depletion of any contaminating ADP.

-

Initiate the reaction by adding L-pantothenate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). The rate is directly proportional to the PanK activity.

Protocol 2: Quantification of Coenzyme A by HPLC after Derivatization

This method allows for the sensitive quantification of free CoA-SH from biological samples by derivatizing the thiol group with monobromobimane (B13751) (mBBr), followed by reverse-phase HPLC with fluorescence detection.[26]

Materials:

-

Perchloric acid (PCA)

-

Dithiothreitol (DTT)

-

Monobromobimane (mBBr)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase C18 HPLC column

-

HPLC system with a fluorescence detector (λex = 393 nm, λem = 470 nm)[26]

Procedure:

-

Sample Extraction:

-

Derivatization:

-

Adjust the pH of the extract to ~8.0 using a suitable buffer (e.g., Trizma-HCl).[26]

-

Add a molar excess of mBBr to the sample.

-

Incubate at room temperature in the dark for at least 30 minutes to form the stable CoA-bimane adduct.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 column.

-

Elute the CoA-bimane adduct using a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the eluent with a fluorescence detector set to an excitation wavelength of 393 nm and an emission wavelength of 470 nm.[26]

-

Quantify the CoA concentration by comparing the peak area to a standard curve prepared with known concentrations of CoA derivatized in the same manner.

-

Caption: Workflow for the quantification of Coenzyme A from biological samples using HPLC.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]

- 9. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphopantetheine Adenylyltransferase from Escherichia coli: Investigation of the Kinetic Mechanism and Role in Regulation of Coenzyme A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphopantothenate—cysteine ligase - Wikipedia [en.wikipedia.org]

- 16. Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]

- 18. Phosphopantothenoylcysteine decarboxylase complex | SGD [yeastgenome.org]

- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 20. Pantetheine-phosphate adenylyltransferase - Wikipedia [en.wikipedia.org]

- 21. Coenzyme A - Wikipedia [en.wikipedia.org]

- 22. Pantothenate kinase regulation of the intracellular concentration of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The coenzyme a biosynthetic enzyme phosphopantetheine adenylyltransferase plays a crucial role in plant growth, salt/osmotic stress resistance, and seed lipid storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 27. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Ubiquitous Vitamin: An In-depth History of Vitamin B5 Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B5, also known as pantothenic acid, is a water-soluble vitamin essential for all known forms of life.[1] Its name, derived from the Greek word "pantos," meaning "everywhere," reflects its widespread distribution in nature.[2] This guide provides a comprehensive technical overview of the history of Vitamin B5 research, from its initial discovery as a microbial growth factor to the elucidation of its central role in metabolism as a key component of Coenzyme A (CoA). We will delve into the key experiments, the researchers who conducted them, and the methodologies that paved the way for our current understanding of this vital nutrient.

The Discovery and Isolation of a Universal Growth Factor

The story of Vitamin B5 begins in the early 20th century with studies on microbial growth. American biochemist Roger J. Williams was a pivotal figure in this narrative. In 1931, during his investigations into the nutritional requirements of yeast (Saccharomyces cerevisiae), he identified an acidic substance that was essential for its growth.[2][3] This substance, which he later named "pantothenic acid" in 1933, was found to be a universal constituent of living matter.[2][3]

Key Experiments in the Discovery and Isolation

Williams and his colleagues developed a microbiological assay using yeast to quantify the presence of this unknown growth factor.[4]

Experimental Protocol: Microbiological Assay for Pantothenic Acid (Principle)

-

Test Organism: A specific strain of yeast, such as Saccharomyces cerevisiae, that exhibits a growth dependency on pantothenic acid is used.

-

Basal Medium: A defined culture medium is prepared containing all the essential nutrients for yeast growth except for pantothenic acid. This typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) salts), various minerals, and other known vitamins.

-

Sample Preparation: The material to be tested for pantothenic acid content (e.g., tissue extracts, food samples) is extracted and added in varying dilutions to the basal medium.

-

Standard Curve: A series of standards with known concentrations of purified pantothenic acid are also prepared in the basal medium.

-

Incubation: The yeast is inoculated into the test and standard media and incubated under controlled conditions (temperature, time).

-

Growth Measurement: Yeast growth is quantified by measuring the turbidity of the culture using a nephelometer or spectrophotometer, or by titrating the acid produced during fermentation.

-

Quantification: The growth in the sample tubes is compared to the standard curve to determine the concentration of pantothenic acid in the original sample.

In 1936, researchers Elvehjem and Jukes demonstrated that a "filtrate factor" was necessary to prevent a specific form of dermatitis in chicks. This condition was characterized by scaly skin, crusty lesions around the beak and eyes, and poor feathering. Subsequent research confirmed that this anti-dermatitis factor was identical to pantothenic acid.[5]

Experimental Protocol: Chick Anti-Dermatitis Bioassay (Principle)

-

Animal Model: Day-old chicks are used as the experimental model.

-

Deficient Diet: The chicks are fed a purified diet that is specifically formulated to be deficient in pantothenic acid but adequate in all other known nutrients.

-

Observation: The chicks on the deficient diet are monitored for the development of characteristic dermatitis symptoms, reduced growth rate, and other signs of deficiency.[6]

-

Supplementation: Different groups of chicks are supplemented with varying doses of the test substance (e.g., purified pantothenic acid or extracts being tested for activity).

-

Assessment: The curative or preventative effect of the supplement on the dermatitis and growth rate is observed and quantified. The severity of the lesions can be scored to provide a semi-quantitative measure of the vitamin's activity.

The initial isolation of pantothenic acid in a pure form was a significant challenge due to its low concentration in natural sources. In 1939, Williams and his team successfully isolated a small quantity of pantothenic acid from a large amount of sheep liver, a particularly rich source.[7]

Experimental Protocol: Isolation of Pantothenic Acid from Liver (Principle)

-

Homogenization: Large quantities of liver tissue were homogenized to break down the cells.

-

Extraction: The homogenized tissue was subjected to a series of extractions with different solvents (e.g., water, ethanol, ether) to separate compounds based on their solubility.

-

Fractionation: The extracts were further purified through techniques such as precipitation, adsorption chromatography (using materials like fuller's earth), and crystallization to isolate the pantothenic acid.

The Chemical Synthesis: Confirming the Structure

The definitive chemical structure of pantothenic acid was determined in 1940. That same year, Karl Folkers and his colleagues at Merck & Co. achieved the total synthesis of pantothenic acid, confirming its structure as an amide of pantoic acid and β-alanine.[8][9]

Experimental Protocol: Synthesis of Pantothenic Acid (Folkers et al., 1940 - Simplified Reaction Scheme)

The synthesis involved the reaction of the lactone of pantoic acid with the ethyl ester of β-alanine, followed by saponification to yield the calcium salt of pantothenic acid.

The Discovery of Coenzyme A: The Active Form of Vitamin B5

The next major breakthrough in Vitamin B5 research came with the discovery of its metabolically active form. In 1946, Fritz Lipmann , while studying acetylation reactions in pigeon liver extracts, discovered a heat-stable cofactor that was essential for these processes.[10][11] He named this cofactor Coenzyme A (the "A" standing for acetylation).[10]

Key Experiments in the Discovery of Coenzyme A

Lipmann's experiments involved studying the acetylation of sulfanilamide (B372717) in pigeon liver homogenates. He observed that this reaction required ATP and a heat-stable cofactor from the liver extract.[11][12]

Experimental Protocol: Assay for Coenzyme A Activity (Principle)

-

Enzyme Preparation: An enzyme extract is prepared from pigeon liver. This extract contains the necessary enzymes for the acetylation reaction but is dialyzed or aged to remove small, heat-stable molecules, including Coenzyme A.

-

Reaction Mixture: The reaction mixture contains the enzyme preparation, a substrate for acetylation (e.g., sulfanilamide), a source of acetyl groups (initially, acetate (B1210297) and ATP were used), and the sample to be tested for Coenzyme A activity.

-

Measurement of Acetylation: The amount of acetylated product (e.g., acetylsulfanilamide) formed over a specific time is measured. Early methods may have involved colorimetric assays.

-

Quantification: The activity of the Coenzyme A-containing sample is determined by its ability to stimulate the acetylation reaction in the deficient enzyme system.

Lipmann and his colleagues undertook the arduous task of purifying Coenzyme A from liver extracts. Their work, along with contributions from others, eventually revealed that pantothenic acid was a central component of this essential coenzyme.[11][13]

The Biochemical Role of Vitamin B5 and Coenzyme A

The discovery of Coenzyme A opened the floodgates to understanding the central role of Vitamin B5 in intermediary metabolism. It is now known that pantothenic acid is a precursor for the synthesis of Coenzyme A and the acyl carrier protein (ACP), both of which are critical for a vast array of biochemical reactions.[1]

The Coenzyme A Biosynthetic Pathway

The conversion of pantothenic acid to Coenzyme A is a five-step enzymatic process that requires ATP and cysteine.

Coenzyme A in the Citric Acid Cycle

Acetyl-CoA, formed from the breakdown of carbohydrates, fats, and proteins, is the entry point for the two-carbon acetyl group into the citric acid cycle (also known as the Krebs cycle or TCA cycle). This cycle is the central hub of cellular respiration, generating ATP and reducing equivalents (NADH and FADH2).

Coenzyme A in Fatty Acid Synthesis

Coenzyme A and its derivative, acyl carrier protein (ACP), are essential for the synthesis of fatty acids. Acetyl-CoA is the primer for this process, and malonyl-CoA, derived from acetyl-CoA, provides the two-carbon units for chain elongation.[1]

Acetyl-CoA in Histone Acetylation: A Link to Gene Regulation

Acetyl-CoA is the acetyl group donor for the post-translational modification of proteins, most notably the acetylation of histones.[14] This epigenetic modification plays a crucial role in regulating gene expression by altering chromatin structure.[14] Histone acetyltransferases (HATs) catalyze the transfer of the acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[7]

Quantitative Data from Early Research

Obtaining precise, consolidated quantitative data from early 20th-century publications is challenging. However, the following table summarizes the types of quantitative and semi-quantitative findings that were characteristic of the initial research on Vitamin B5 deficiency.

| Experimental Model | Deficiency Parameter | Observation/Result | Reference Principle |

| Yeast (Saccharomyces cerevisiae) | Growth (Turbidity/Acid Production) | Graded growth response to increasing concentrations of pantothenic acid. | Microbiological Assay[4] |

| Chicks | Growth Rate | Significant reduction in weight gain compared to control groups. | Chick Anti-Dermatitis Assay[6] |

| Chicks | Dermatitis Score | Development of skin lesions scored on a semi-quantitative scale. | Chick Anti-Dermatitis Assay[6] |

| Chicks | Feathering | Poor and brittle feather development. | Chick Anti-Dermatitis Assay[6] |

| Hens | Egg Hatchability | Marked decrease in the hatchability of eggs. | Vitamin B5 Deficiency Studies |

Conclusion

The history of Vitamin B5 research is a testament to the power of meticulous observation and the interplay between microbiology, animal nutrition, and biochemistry. From its humble beginnings as a yeast growth factor, pantothenic acid has been revealed as a cornerstone of cellular metabolism through its incorporation into Coenzyme A. The pioneering work of scientists like Roger J. Williams, Fritz Lipmann, and Karl Folkers laid the foundation for our understanding of countless metabolic pathways and their regulation. This historical perspective not only illuminates the scientific process but also underscores the profound importance of this ubiquitous vitamin in health and disease, providing a valuable context for today's researchers and drug development professionals.

References

- 1. byjus.com [byjus.com]

- 2. Fatty acyl-CoA biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. biographicalmemoirs.org [biographicalmemoirs.org]

- 5. PANTOTHENIC ACID AND THE FILTRATE (CHICK ANTI-DERMATITIS) FACTOR | Semantic Scholar [semanticscholar.org]

- 6. Vitamin Deficiencies in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 7. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nationalacademies.org [nationalacademies.org]

- 9. researchgate.net [researchgate.net]

- 10. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 11. nationalacademies.org [nationalacademies.org]

- 12. Allosteric Coupling in Pyruvate Dehydrogenase Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nobelprize.org [nobelprize.org]

- 14. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]

The Central Role of L-Pantothenic Acid in Fatty Acid Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-pantothenic acid (Vitamin B5) is an essential water-soluble vitamin that serves as the indispensable precursor for the biosynthesis of Coenzyme A (CoA), a pivotal molecule in intermediary metabolism. This technical guide provides an in-depth examination of the integral role of this compound in fatty acid metabolism. It delineates the enzymatic conversion of pantothenic acid to CoA and the subsequent utilization of CoA in the anabolic and catabolic pathways of fatty acids. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and metabolic diseases.

Introduction

Coenzyme A is a universal and essential cofactor involved in a myriad of metabolic reactions, including the synthesis and degradation of fatty acids, the synthesis of phospholipids, and the operation of the tricarboxylic acid (TCA) cycle.[1][2] The structural backbone of CoA is derived from this compound, highlighting the nutritional significance of this vitamin in maintaining metabolic homeostasis.[3][4] Dysregulation of CoA levels has been implicated in various pathological conditions, making the enzymes involved in its synthesis and its downstream metabolic pathways attractive targets for therapeutic intervention.[5][6] This guide will explore the biochemical journey from this compound to its central role in the regulation of fatty acid synthesis and oxidation.

Biosynthesis of Coenzyme A from this compound

The conversion of this compound into CoA is a five-step enzymatic process that occurs in all living organisms and requires ATP and cysteine.[7]

The five key enzymes in this pathway are:

-

Pantothenate Kinase (PanK) : Catalyzes the first and rate-limiting step, the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate.[8][9]

-

Phosphopantothenoylcysteine Synthetase (PPCS) : Adds a cysteine residue to 4'-phosphopantothenate.

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC) : Removes the carboxyl group from the cysteine residue.

-

Phosphopantetheine Adenylyltransferase (PPAT) : Transfers an AMP moiety from ATP to 4'-phosphopantetheine.

-

Dephospho-CoA Kinase (DPCK) : Phosphorylates dephospho-CoA to the final product, Coenzyme A.

Regulation of Coenzyme A Biosynthesis

The intracellular concentration of CoA is tightly regulated, primarily through feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA.[10][11] This allosteric regulation allows the cell to modulate CoA synthesis in response to its metabolic state.[12]

This compound's Role in Fatty Acid Synthesis

Fatty acid synthesis is an anabolic process that converts acetyl-CoA into long-chain fatty acids. CoA plays a crucial role in this pathway in two main forms: acetyl-CoA and as a component of the acyl carrier protein (ACP).

Acetyl-CoA Carboxylase: The Committed Step

Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[13][14] This reaction is a major site of regulation for fatty acid synthesis.

Fatty Acid Synthase: The Elongation Machinery

Fatty acid synthase (FAS) is a multi-enzyme complex that catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl chain.[15][16] The acyl carrier protein (ACP) domain of FAS contains a phosphopantetheine prosthetic group, derived from CoA, which tethers the growing fatty acid chain and shuttles it between the different catalytic sites of the FAS complex.[16]

Diagram of Coenzyme A Biosynthesis Pathway

Caption: The five-step enzymatic pathway for the synthesis of Coenzyme A from this compound.

This compound's Role in Fatty Acid Oxidation (Beta-Oxidation)

Fatty acid oxidation, or beta-oxidation, is the catabolic process by which fatty acids are broken down to produce acetyl-CoA. This process is crucial for generating energy, particularly during periods of fasting.

Fatty acids must first be activated to their CoA thioesters by acyl-CoA synthetases. The resulting acyl-CoAs are then transported into the mitochondria, where they undergo a four-step cyclical process of oxidation, hydration, oxidation, and thiolysis, with each cycle shortening the fatty acid chain by two carbons and releasing one molecule of acetyl-CoA.[17]

Regulation of Fatty Acid Oxidation

The primary site of regulation for fatty acid oxidation is the transport of long-chain fatty acyl-CoAs into the mitochondria, which is controlled by carnitine palmitoyltransferase I (CPT1).[18] CPT1 is allosterically inhibited by malonyl-CoA, the product of the ACC-catalyzed reaction in fatty acid synthesis.[6][19] This reciprocal regulation prevents the simultaneous synthesis and degradation of fatty acids.

Diagram of Fatty Acid Metabolism Regulation

Caption: Reciprocal regulation of fatty acid synthesis and oxidation by malonyl-CoA.

Quantitative Data

The following tables summarize key quantitative data for enzymes and metabolites involved in fatty acid metabolism.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax/kcat | Inhibitor | Ki/IC50 | Organism/Tissue | Reference |

| Pantothenate Kinase (PanK1β) | Pantothenic acid | 16 µM | - | Acetyl-CoA | ~5 µM (IC50) | Murine | [10][20] |

| Pantothenate Kinase (PanK2) | Pantothenic acid | - | - | Acetyl-CoA | ~0.1 µM (IC50) | Human | [10] |

| Pantothenate Kinase (PanK3) | Pantothenic acid | - | - | Acetyl-CoA | 1 µM (IC50) | Human | [10] |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 0.4 mM | - | - | - | Rat Liver | [7][9] |

| Acetyl-CoA Carboxylase (CoA-activated) | Acetyl-CoA | 4 µM | - | - | - | Rat Liver | [7][9] |

| Acetyl-CoA Carboxylase | ATP | 15 µM | - | - | - | Rat Liver | [21] |

| Fatty Acid Synthase | Acetyl-CoA | - | - | CoA | - | Chicken Liver | [22] |

| Fatty Acid Synthase | Malonyl-CoA | - | - | - | - | Chicken Liver | [22] |

| Carnitine Palmitoyltransferase I (CPT1A) | Malonyl-CoA | - | - | Malonyl-CoA | - | Rat Liver | [19][23] |

Table 2: Intracellular Concentrations of Key Metabolites

| Metabolite | Concentration | Cellular Compartment | Organism/Tissue | Reference |

| Coenzyme A | 100-400 µM | Cytosol | Mammalian | [10] |

| Coenzyme A | 1-4 mM | Mitochondria | Mammalian | [10] |

| Malonyl-CoA | 1-6 nmol/g wet weight | - | Rat Hepatocytes | [6] |

| Total CoA pool | 0.30-0.52 mM | - | E. coli | [24] |

Table 3: Effects of Pantothenic Acid Deficiency on Plasma Lipids in Rats

| Condition | Serum Triglycerides | Serum Free Fatty Acids | Reference |

| Mild Pantothenic Acid Deficiency | Significantly elevated | Significantly elevated | [12] |

Experimental Protocols

Measurement of Pantothenate Kinase (PanK) Activity (Spectrophotometric Assay)

This assay couples the production of ADP from the PanK reaction to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

-

Assay buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 50 mM KCl

-

Substrates: this compound, ATP

-

Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add the PanK enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding ATP and this compound.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of ADP formation, which is equivalent to the PanK activity.

Quantification of Coenzyme A by HPLC

This method allows for the sensitive and specific measurement of CoA and its thioesters in biological samples.

Materials:

-

Perchloric acid (PCA)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase: Phosphate buffer with an organic modifier (e.g., acetonitrile)

Procedure:

-

Homogenize tissue or cell samples in ice-cold PCA containing DTT to precipitate proteins and stabilize CoA.

-

Centrifuge the homogenate to pellet the protein.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Inject the neutralized extract onto the HPLC system.

-

Separate CoA and its thioesters using a gradient of the mobile phase.

-

Detect the compounds by their absorbance at 259 nm.

-

Quantify the peaks by comparing their area to a standard curve of known CoA concentrations.

Measurement of De Novo Fatty Acid Synthesis Rate using ¹³C-Glucose

This stable isotope tracing method allows for the quantification of the rate of new fatty acid synthesis from glucose.

Materials:

-

Cell culture medium with and without glucose

-

¹³C₆-glucose

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Reagents for transesterification to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Culture cells in a glucose-free medium and then switch to a medium containing a known concentration of ¹³C₆-glucose for a defined period.

-

Harvest the cells and extract the total lipids.

-

Transesterify the fatty acids in the lipid extract to FAMEs.

-

Analyze the FAMEs by GC-MS to determine the incorporation of ¹³C into the fatty acid chains.

-

Calculate the rate of de novo fatty acid synthesis based on the isotopic enrichment of the fatty acids.

Experimental Workflow for Measuring De Novo Fatty Acid Synthesis

Caption: A typical experimental workflow for measuring the rate of de novo fatty acid synthesis.

Conclusion

This compound is a cornerstone of fatty acid metabolism due to its obligatory role in the synthesis of Coenzyme A. The intricate regulation of CoA biosynthesis and the subsequent control of fatty acid synthesis and oxidation pathways underscore the importance of maintaining cellular CoA homeostasis. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the roles of this compound and CoA in health and disease. A deeper understanding of these pathways will be instrumental in developing novel therapeutic strategies for metabolic disorders.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulated Coenzyme A, Loss of Metabolic Flexibility and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. imrpress.com [imrpress.com]

- 7. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. krishgen.com [krishgen.com]

- 12. Mild pantothenate deficiency in rats elevates serum triglyceride and free fatty acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitamin B5 and N-acetylcysteine in nonalcoholic steatohepatitis: a pre-clinical study in a dietary mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 15. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 16. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. researchgate.net [researchgate.net]

- 18. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 19. Definition by functional and structural analysis of two malonyl-CoA sites in carnitine palmitoyltransferase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]